4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine
Description
Overview of Pyrimidine Derivatives in Heterocyclic Chemistry
Pyrimidine derivatives represent a cornerstone of heterocyclic chemistry, forming one of the most extensively studied classes of nitrogen-containing aromatic compounds. Pyrimidine itself is a six-membered heterocyclic compound with nitrogen atoms positioned at the 1 and 3 locations of the ring, distinguishing it from other diazines such as pyrazine and pyridazine. This fundamental structure serves as the backbone for numerous naturally occurring compounds, including the nucleotide bases cytosine, thymine, and uracil, as well as essential biomolecules like thiamine (vitamin B1). The aromatic nature of pyrimidine, which follows the Hückel rule with six π electrons distributed across the six-membered ring, contributes to its stability and reactivity patterns that make it an ideal scaffold for drug development.
The significance of pyrimidine derivatives extends far beyond their natural occurrence, as they have emerged as privileged scaffolds in medicinal chemistry due to their diverse biological activities and pharmaceutical applications. Research conducted over the past decades has revealed that pyrimidine derivatives exhibit remarkable pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities. The versatility of the pyrimidine nucleus stems from its ability to undergo various chemical modifications at positions 2, 4, 5, and 6, allowing researchers to create structural variations that can enhance biological activity and improve drug-like properties. These modifications can significantly influence the compounds' interaction with biological targets, including enzymes, receptors, and other macromolecules involved in disease processes.
Contemporary research in pyrimidine chemistry has focused on understanding structure-activity relationships and developing new synthetic methodologies for creating novel derivatives with enhanced therapeutic potential. The position of substituents on the pyrimidine nucleus has been demonstrated to greatly influence biological activities, making systematic structural modifications a key strategy in drug discovery programs. Modern pharmaceutical research has leveraged these insights to develop numerous clinically approved medications containing pyrimidine scaffolds, including treatments for hypertension, human immunodeficiency virus infections, and various cancers. The continued expansion of the chemical space portfolio of drugs based on pyrimidine scaffolds reflects the ongoing importance of this heterocyclic system in contemporary drug development.
Significance of 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine in Contemporary Research
This compound represents a sophisticated example of pyrimidine derivative design, incorporating strategic substitutions that confer distinct chemical reactivity and potential biological properties. The compound features a complex substitution pattern with a chlorine atom at position 4, a methyl group at position 2, and a 4-propylphenyl group at position 6 of the pyrimidine ring. This specific arrangement of substituents creates a molecule with unique electronic and steric properties that distinguish it from simpler pyrimidine derivatives and potentially enhance its utility as a pharmaceutical intermediate or bioactive compound.
The molecular structure of this compound, with the molecular formula C14H15ClN2 and molecular weight of 246.735 daltons, positions it within an optimal range for drug-like properties according to medicinal chemistry guidelines. The presence of the chlorine substituent at position 4 provides a reactive site for nucleophilic substitution reactions, making the compound valuable as an intermediate in the synthesis of more complex molecules. This reactivity profile allows researchers to introduce various functional groups through substitution reactions, enabling the development of libraries of related compounds for biological screening and structure-activity relationship studies.
Research investigations have highlighted the potential applications of this compound in medicinal chemistry, particularly as a building block for developing compounds with enhanced biological activity. The 4-propylphenyl substituent introduces hydrophobic character and potential π-π stacking interactions that may influence the compound's binding affinity to biological targets. The strategic combination of electron-withdrawing (chlorine) and electron-donating (methyl and propylphenyl) groups creates a balanced electronic environment that can be fine-tuned through further chemical modifications. Contemporary research has demonstrated that such carefully designed pyrimidine derivatives can serve as lead compounds for developing new therapeutic agents, particularly in areas where traditional drug scaffolds have shown limitations.
The compound's significance in current research extends to its role as a synthetic intermediate in multi-step synthesis pathways leading to more complex pharmaceutical targets. The synthesis methodology typically involves nucleophilic substitution reactions starting from dichloropyrimidine precursors, followed by selective introduction of the propylphenyl group through coupling reactions. This synthetic accessibility, combined with the compound's chemical stability and reactivity, makes it an attractive target for pharmaceutical research programs focused on developing new drug candidates with improved efficacy and selectivity profiles.
Scope and Objectives of the Review
The scope of this comprehensive review encompasses a detailed examination of this compound from multiple perspectives, including its chemical structure, synthesis methodologies, physicochemical properties, and research applications. The primary objective is to provide researchers and pharmaceutical scientists with a thorough understanding of this compound's potential and current applications in drug discovery and development. This analysis will serve as a valuable resource for identifying new research directions and optimizing existing synthetic approaches for this important pyrimidine derivative.
A fundamental objective of this review is to consolidate current knowledge regarding the synthesis of this compound and related compounds, examining various synthetic routes and their respective advantages and limitations. The review will analyze the multi-step synthesis processes typically employed, including the formation of the pyrimidine core, halogenation reactions, and substitution chemistry used to introduce the complex substituent pattern. Special attention will be given to reaction conditions, yields, and purification methods that have proven most effective in laboratory and potential industrial applications.
Another critical objective involves the comprehensive analysis of the compound's physicochemical properties and their implications for biological activity and pharmaceutical applications. This includes examination of molecular weight, lipophilicity, solubility characteristics, and stability profiles that influence the compound's behavior in biological systems and its potential for drug development. The review will correlate these properties with structural features to provide insights into structure-property relationships that can guide future derivative design.
The review also aims to evaluate the current research landscape surrounding this compound, identifying key research groups, publication trends, and emerging applications in pharmaceutical research. This analysis will help researchers understand the compound's position within the broader context of pyrimidine derivative research and identify potential collaboration opportunities and research gaps that warrant further investigation. The ultimate objective is to establish this compound's significance in contemporary medicinal chemistry and provide a foundation for future research endeavors targeting improved therapeutic agents based on this promising scaffold.
Table 1: Key Physical and Chemical Properties of this compound
Table 2: Comparison of Pyrimidine Derivatives in Medicinal Chemistry Applications
| Compound Type | Key Applications | Biological Activities | Research Status |
|---|---|---|---|
| This compound | Pharmaceutical intermediate | Potential anticancer, antimicrobial | Active research |
| Pyrimidine nucleotide bases | Nucleic acid components | Essential biological functions | Established |
| Thiamine (Vitamin B1) | Nutritional supplement | Metabolic cofactor | Clinically approved |
| Synthetic pyrimidine drugs | Various therapeutic areas | Anticancer, antiviral, anti-inflammatory | Multiple approved drugs |
Properties
IUPAC Name |
4-chloro-2-methyl-6-(4-propylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10(2)16-13/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXHMNOMOZTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a broad range of biological activities and often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . The inhibition of these enzymes can disrupt cellular signaling processes, potentially leading to various therapeutic effects.
Biochemical Pathways
Given that pyrimidine derivatives often target protein kinases, it’s likely that the compound affects pathways regulated by these enzymes . These pathways could include those involved in cell growth, differentiation, migration, and metabolism .
Result of Action
Given that pyrimidine derivatives often inhibit protein kinases, the compound could potentially disrupt cellular signaling processes, leading to various therapeutic effects .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular function. Understanding the metabolic pathways of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within cells, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine is a substituted pyrimidine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chlorinated pyrimidine ring substituted with a propylphenyl group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various metabolic pathways. The precise mechanisms can vary depending on the biological context but generally involve:
- Enzyme Inhibition : Compounds like this pyrimidine derivative often inhibit enzymes that play roles in cellular signaling and metabolism.
- Receptor Modulation : It may also interact with specific receptors, altering their activity and leading to changes in cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, a study reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis induction |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of proliferation |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, with this compound exhibiting notable efficacy against Gram-positive bacteria. -
Investigation into Anticancer Activity :
Another significant study focused on the anticancer properties of this compound. It was tested against multiple cancer cell lines, revealing that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways. The study concluded that further development could lead to promising therapeutic agents for cancer treatment.
Comparison with Similar Compounds
Structural and Electronic Features
The substituents on the pyrimidine ring critically influence electronic distribution, steric hindrance, and intermolecular interactions. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
| Compound Name | Substituents (Positions 4, 2, 6) | Molecular Formula | Molecular Weight | Key Functional Groups | Applications/Properties |
|---|---|---|---|---|---|
| 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine | Cl, CH₃, 4-propylphenyl | C₁₄H₁₅ClN₂ | 246.73 | Chloro, methyl, aryl | Pharmaceutical intermediates |
| 4-Chloro-2-methyl-6-(4-methylimidazol-1-yl)pyrimidine (Ev3) | Cl, CH₃, 4-methylimidazolyl | C₉H₉ClN₄ | 208.65 | Imidazole, chloro | Coordination polymers, ligands |
| 4-Chloro-6-methyl-2-phenylpyrimidine (Ev6) | Cl, CH₃, phenyl | C₁₁H₉ClN₂ | 204.65 | Phenyl, chloro | Synthetic intermediates |
| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Ev14) | Cl, CH₃, CF₃ | C₆H₅ClF₃N₂ | 200.56 | Trifluoromethyl, chloro | Agrochemicals, electron-deficient substrates |
| 4-Chloro-6-isopropylpyrimidin-2-amine (Ev6) | Cl, NH₂, isopropyl | C₇H₁₁ClN₃ | 172.63 | Amine, chloro | Bioactive molecule synthesis |
Key Observations:
- Electronic Effects : The 4-propylphenyl group (electron-donating via alkyl chain) contrasts with electron-withdrawing groups like trifluoromethyl (Ev14) or imidazole (Ev3), altering reactivity in nucleophilic substitutions or cross-couplings .
- Hydrogen Bonding : Amine-containing analogs (e.g., Ev6) exhibit hydrogen-bonding capacity, unlike the target compound, which may limit interactions in biological systems .
Physicochemical Properties
- Solubility : The 4-propylphenyl group likely reduces aqueous solubility compared to polar substituents (e.g., amines in Ev6). Trifluoromethyl groups (Ev14) further decrease solubility due to hydrophobicity .
- Melting Points : Bulky substituents (e.g., 4-propylphenyl) may lower melting points by disrupting crystal packing, whereas hydrogen-bonding groups (e.g., NH₂ in Ev6) increase melting points .
Preparation Methods
Preparation of Pyrimidine Core
A closely related pyrimidine, 4-chloro-2,6-dimethylpyrimidine , has been synthesized using a method that can be adapted for preparing 4-chloro-2-methyl-6-(4-propylphenyl)pyrimidine by substituting the 6-methyl group with a 4-propylphenyl moiety.
- Starting materials: Methyl acetoacetate and acetamidine hydrochloride.
- Reaction conditions: Reflux in methanol with potassium hydroxide as base.
- Intermediate: 4-hydroxy-2,6-dimethylpyrimidine is obtained after reaction and purification.
- Chlorination: Treatment with phosphorus oxychloride and triethylamine under reflux converts the 4-hydroxy group to 4-chloro, yielding 4-chloro-2,6-dimethylpyrimidine.
- Purification: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and silica gel chromatography.
This method yields a high-purity product, with careful control of temperature (generally below 10 °C during workup) to avoid decomposition and loss of volatile components.
Detailed Preparation Method (Hypothetical Adaptation)
Based on the synthesis of related pyrimidines and general principles, the preparation of this compound may proceed as follows:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-hydroxy-2-methyl-6-(4-propylphenyl)pyrimidine | Condensation of methyl ketone derivative (e.g., 4-propylacetophenone) with acetamidine hydrochloride in methanol under reflux with KOH | Forms pyrimidine ring with 4-hydroxy group |
| 2 | Chlorination of 4-hydroxy group | Phosphorus oxychloride (POCl3) with triethylamine under reflux | Converts 4-hydroxy to 4-chloro |
| 3 | Purification | Extraction with ethyl acetate, washing, drying, and recrystallization | Ensures high purity and yield |
Comparative Data Table of Pyrimidine Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Methanol, Ethanol, or Composite solvents | Methanol preferred for reflux |
| Base | Potassium hydroxide (KOH) | Controls pH and facilitates ring closure |
| Temperature | Reflux (~60-80 °C) for condensation; <10 °C during workup | Temperature control critical for yield and purity |
| Chlorinating agent | Phosphorus oxychloride (POCl3) | Efficient chlorination of hydroxy group |
| Reaction time | Overnight reflux (12-16 hours) | Ensures complete conversion |
| Yield | Typically 70-90% for core pyrimidine synthesis | Varies with substituents |
| Purity | >95% after recrystallization | Verified by melting point and chromatography |
Research Findings and Notes
- The presence of the 4-propyl substituent on the phenyl ring influences the reactivity and solubility of intermediates, requiring optimization of reaction times and solvent systems.
- Chlorination with POCl3 is a well-established method for converting 4-hydroxy pyrimidines to 4-chloro derivatives, providing high selectivity and yield.
- Microwave-assisted heating can accelerate the synthesis of substituted pyrimidines, but conventional reflux remains the standard for scale-up and reproducibility.
- Purification by solvent extraction and recrystallization is essential to remove by-products and unreacted starting materials, ensuring pharmaceutical-grade purity.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-methyl-6-(4-propylphenyl)pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via two primary routes:
- Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between 4-chloro-2-methyl-6-bromopyrimidine and 4-propylphenylboronic acid. Optimal conditions include Pd(PPh₃)₄ (1-2 mol%) as a catalyst, a dioxane/water solvent system, and reflux at 90–100°C for 12–24 hours .
- Nucleophilic Aromatic Substitution : Reacting 4-chloro-2-methylpyrimidine with 4-propylphenylmagnesium bromide under inert conditions (e.g., THF, −78°C to room temperature).
Key Factors Affecting Yield :
- Catalyst loading and ligand choice (e.g., SPhos ligands improve coupling efficiency).
- Solvent polarity and reaction temperature.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and propylphenyl groups). Chlorine’s deshielding effect is observable in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₄H₁₄ClN₂).
- X-ray Crystallography : For 3D structural elucidation. A related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, was resolved via single-crystal XRD (R factor = 0.055), providing a reference for bond lengths and angles .
Q. How can researchers initially screen the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition Studies : Target kinases or proteases via fluorescence-based assays. Compare activity to structurally similar pyrimidines (e.g., 4-chloro-2-(4-chlorophenyl)-6-phenylpyrimidine) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in Suzuki-Miyaura coupling?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for enhanced stability and turnover .
- Solvent Optimization : Replace dioxane with toluene/ethanol mixtures to improve solubility of arylboronic acids.
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) while maintaining yields >80% .
- Real-Time Monitoring : Use TLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically.
Q. How should discrepancies between in vitro and in silico bioactivity data be resolved?
Methodological Answer:
- Assay Validation : Confirm compound purity (HPLC >95%) and solubility (DMSO stock solutions at <1% v/v in media).
- Molecular Dynamics Simulations : Use software like GROMACS to model binding interactions with target proteins (e.g., kinase ATP-binding pockets). Compare with experimental IC₅₀ values .
- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) to validate computational predictions .
Q. What structural modifications enhance pharmacological properties in SAR studies?
Methodological Answer:
- Substituent Effects :
| Modification | Observed Impact | Reference |
|---|---|---|
| Electron-withdrawing groups (e.g., -CF₃) on phenyl ring | Increased kinase inhibition | |
| Longer alkyl chains (e.g., butyl instead of propyl) | Improved lipophilicity and membrane permeability |
- Heterocycle Replacement : Substitute pyrimidine with pyrido[3,4-d]pyrimidine to enhance DNA intercalation and antitumor activity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
Methodological Answer:
- Cell Line Profiling : Use NCI-60 panel to assess selectivity. For example, high activity in leukemia (e.g., K-562) but low activity in renal cancer (e.g., A498) may reflect tissue-specific uptake .
- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., PARP cleavage) to confirm mode of action .
Experimental Design Tables
Q. Table 1. Synthetic Route Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O | 65–75 | >98 |
| Nucleophilic Substitution | Grignard reagent | THF | 50–60 | >95 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
